molecular formula C28H23N3O2S2 B11981976 S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate

S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate

Cat. No.: B11981976
M. Wt: 497.6 g/mol
InChI Key: BRHQYFGPDXEDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the diphenylamino and methylphenyl groups. The final step involves the sulfonation and thioation to form the benzenesulfonothioate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonothioate group to thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings.

Scientific Research Applications

S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific enzymes and receptors.

    Industry: The compound’s properties make it suitable for use in materials science, including the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(4-methylphenyl)benzene sulfonamide: Shares structural similarities but lacks the imidazole and diphenylamino groups.

    Pyridinium salts: Structurally diverse compounds with applications in various fields, similar to S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate.

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H23N3O2S2

Molecular Weight

497.6 g/mol

IUPAC Name

4-(benzenesulfonylsulfanyl)-2-(4-methylphenyl)-N,N-diphenyl-1H-imidazol-5-amine

InChI

InChI=1S/C28H23N3O2S2/c1-21-17-19-22(20-18-21)26-29-27(28(30-26)34-35(32,33)25-15-9-4-10-16-25)31(23-11-5-2-6-12-23)24-13-7-3-8-14-24/h2-20H,1H3,(H,29,30)

InChI Key

BRHQYFGPDXEDNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)N(C3=CC=CC=C3)C4=CC=CC=C4)SS(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.